molecular formula C11H11ClO3 B1208280 Ethyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 2881-63-2

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1208280
CAS RN: 2881-63-2
M. Wt: 226.65 g/mol
InChI Key: DGCZHKABHPDNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of ethyl 3-(4-chlorophenyl)-3-oxopropanoate and related compounds involves complex organic reactions, including Knoevenagel condensation and Michael addition. Studies on related molecules have highlighted the use of different substrates and conditions to achieve the desired products, showcasing the versatility in the synthesis approaches for compounds with similar structural motifs (Ismiyev et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl 3-(4-chlorophenyl)-3-oxopropanoate and its analogs has been elucidated using X-ray crystallography, revealing detailed insights into their crystalline forms and molecular geometries. These studies provide a foundation for understanding the compound's reactivity and interactions, essential for its applications in various fields (Xiao Hu, Song Lei, & Changsheng Yao, 2009).

Chemical Reactions and Properties

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including cycloaddition and nucleophilic substitutions, contributing to its wide range of derivatives and applications. The presence of the chlorophenyl group influences its reactivity, making it a valuable intermediate in organic synthesis (Chang-Yi Qian, T. Yamada, H. Nishino, & K. Kurosawa, 1992).

Physical Properties Analysis

The physical properties of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, such as solubility, melting point, and crystallinity, are crucial for its processing and application in various domains. Spectroscopic and diffractometric studies have provided insights into its polymorphism, revealing challenges in analytical and physical characterization due to similar spectra and diffraction patterns among different forms (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, including reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Understanding these properties is essential for its application in synthesis and material science. Research on related compounds demonstrates the potential for creating novel materials and pharmaceuticals through targeted synthesis and modification of the ethyl 3-(4-chlorophenyl)-3-oxopropanoate structure (Hu Yang, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and related compounds are primarily used in the field of synthetic chemistry for the preparation of various organic compounds. For instance, it has been utilized in the synthesis of cyclic peroxides from alkenes and active methylene compounds in the presence of manganese, showcasing its reactivity and utility in organic synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).
  • These compounds are also significant in the study of crystallography and molecular structure. For example, the synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrated its crystalline nature and specific bond distances, which are vital for understanding molecular interactions and properties (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Applications in Material Science

  • The compound's derivatives are also explored in the field of material science. For instance, complexation of disperse dyes derived from thiophene with metal ions, including a derivative of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, was studied for their application properties on polyester and nylon fabrics. These studies are significant for the development of new dyes with specific properties and applications (Abolude, Bello, Nkeonye, & Giwa, 2021).

Pharmaceutical Research

  • In the pharmaceutical field, derivatives of ethyl 3-(4-chlorophenyl)-3-oxopropanoate are investigated for potential antimicrobial properties. The synthesis and characterization of new quinazolines, including a derivative of this compound, have shown promising results as antimicrobial agents, highlighting its significance in the development of new drugs (Desai, Shihora, & Moradia, 2007).

Enantioselective Synthesis

  • Another application is in the field of enantioselective synthesis, where ethyl 3-aryl-3-oxopropanoates, including ethyl 3-(4-chlorophenyl)-3-oxopropanoate, have been used for the asymmetric reduction to produce specific enantiomers of alcohols. This process is facilitated by certain fungi and has implications in the synthesis of optically active compounds (Salvi & Chattopadhyay, 2006).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZHKABHPDNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183001
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS RN

2881-63-2
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2881-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: A solution of 96.6 g of 4-chloro acetophenone in 300 ml of diethyl carbonate is added dropwise to a suspension of 34 g sodium hydride (55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature, then at room temperature for 2 days. To the dark solution is then added crushed ice and 5N hydrochloric acid to adjust the pH to 6-7. After dilution with diethyl ether, the layers are separated, the organic phase washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. After removal of the solvents, the oily ethyl 3-(4-chloro-phenyl)-3-oxo-propionate is obtained.
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (17 ml) and magnesium chloride (5.5 g) were added to a suspension of potassium ethyl malonate (8.2 g) in ethyl acetate (100 ml) under ice cooling, and the mixture was stirred for 18 hours while the temperature of the system was gradually raised to room temperature. On the other hand, a suspension composed of 4-chlorobenzoic acid (5.0 g), thionyl chloride (12 ml), N,N-dimethylformamide (one drop) and toluene (100 ml) was heated under reflux for 1 hour, and the reaction mixture was then concentrated. The resultant residue was dissolved in ethyl acetate, and the solution was added dropwise to the reaction mixture previously prepared under ice cooling. The resultant mixture was stirred for 18 hours while the temperature of the system was gradually raised to room temperature. A 10% aqueous solution of citric acid was added to the reaction mixture, and the mixture was stirred for 30 minutes to separate the resultant organic layer. The organic layer was washed with saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was isolated and purified by column chromatography on silica gel (chloroform) to obtain the title compound (6.4 g).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

200 g (1.29 mol) of 4-chloroacetophenone (dissolved in 500 ml of diethyl carbonate) were added dropwise at 60° C. to a mixture of 296.4 g (2.59 mol) of potassium tert-butylate and 2.25 1 of diethyl carbonate. Thesuspension, which could be stirred with difficulty, was stirred at 60° C. for 3 h and then introduced into 2.7 1 of 10% strength sulfuric acid. Extraction with ethyl acetate, drying of the organic phase over magnesium sulfate and concentration in vacuo gave the crude product, which was purified further by distillation (b.p. 130° C., 0.4 mbar). Yield: 268 g.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
296.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-chlorobenzoic acid (15.77 g, 100.7 mmol) in tetrahydrofuran (100 ml) was added 1,1′-carbonyldiimidazole (18.0 g, 111 mmol) at room temperature and the mixture was stirred as it was for 6 hrs. To the mixture was added monoethyl malonate monomagnesium salt (15.9 g, 55.4 mmol) at room temperature and the mixture was stirred at 60° C. for 3 hrs. The reaction solution was diluted with ethyl acetate and water and acidified with conc. hydrochloric acid. The ethyl acetate layer was separated and the aqueous layer was extracted with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to give the objective substance.
Quantity
15.77 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Citations

For This Compound
28
Citations
N Sharmila, TV Sundar, P Sakthivel, P Venkatesan - IUCrData, 2017 - scripts.iucr.org
The title compound, C16H17ClO4, is a derivative of 3,4-dihydro-2H-pyran-4-one in which the root moiety forms a dihedral angle of 49.36 (5) with the pendent chlorobenzene ring. The …
Number of citations: 4 scripts.iucr.org
NG Giri, I Althagafi, T Ghatak, R Pratap - ChemistrySelect, 2023 - Wiley Online Library
We have discovered base‐mediated conversion of 3,3‐bis(methylthio)‐1‐arylprop‐2‐en‐1‐ones to versatile active methylene compounds (β‐keto esters). A series of products were …
S Fan, S Liu, H Zhang, Y Liu, Y Yang… - European Journal of …, 2014 - Wiley Online Library
Chiral β‐hydroxy‐β‐arylalanine and β‐methoxy‐β‐arylalanine derivatives, which occur widely in marine nature products, were stereoselectively synthesized with 99 % ee values. The …
S Kajikawa, Y Noiri, H Shudo, H Nishino… - Synthesis, 1998 - thieme-connect.com
Acid-catalyzed reaction of ethyl 3, 6, 6-triaryl-3-hydroxy-1, 2-dioxane-4-carboxylates yielded ethyl 2, 5-diarylfuran-3-carboxylates in 18–40% yield. The reaction of methyl 4-hydroxy-2, 3-…
Number of citations: 10 www.thieme-connect.com
C Wang, Y Li, M Gong, Q Wu, J Zhang, JK Kim… - pstorage-acs-6854636.s3 …
All reactions were performed under N2 atmosphere. Solvents were dried and degassed by standard methods before use. 1, 3-Dicarbonyls were purchased from commercial suppliers …
AV Galenko, FM Shakirova, EE Galenko… - The Journal of …, 2017 - ACS Publications
An efficient synthesis of methyl nicotinates/6-halonicotinates by the domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles under Fe(II)/Au(I) relay catalysis was …
Number of citations: 47 pubs.acs.org
Q Li, X He, J Tao, M Xie, H Wang, R Li… - Advanced Synthesis & …, 2019 - Wiley Online Library
A novel and one‐pot domino reaction of propargylamines with benzoylacetonitriles and β‐keto esters for the regiospecific synthesis of polysubstituted furans and furo[3,4‐c]coumarins …
Number of citations: 23 onlinelibrary.wiley.com
I Mejdrová, J Dušek, K Škach, A Stefela… - Journal of Medicinal …, 2023 - ACS Publications
The nuclear constitutive androstane receptor (CAR, NR1I3) plays significant roles in many hepatic functions, such as fatty acid oxidation, biotransformation, liver regeneration, as well as …
Number of citations: 1 pubs.acs.org
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
U Košak, A Kovač, S Gobec - Synlett, 2012 - thieme-connect.com
β-Keto esters were synthesized from acyl chlorides and sodium ethyl acetoacetate in EtOH using a simple ‘one-pot, one-step’ method. The deacetylation of α-acetyl β-keto ester to β-…
Number of citations: 2 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.